Naphtho[2,1-d]selenazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,1-d]selenazol-2-amine is a selenium-containing heterocyclic compound. . This compound is particularly notable for its structural complexity and the presence of selenium, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-d]selenazol-2-amine typically involves multi-component reactions. One efficient method is the visible-light photocatalytic multi-component reaction under aqueous phase conditions. This method uses elemental selenium as the selenium source, ambient air as the oxidant, and pure water as the solvent. The reaction proceeds at room temperature without the need for exogenous photosensitizers or additives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of multi-component reactions and the use of eco-friendly conditions suggest that scalable production could be achieved using similar methodologies. The use of readily available and low-cost reagents, along with mild reaction conditions, makes this compound a promising candidate for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[2,1-d]selenazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidants such as ambient air in the presence of visible light.
Substitution: It can participate in substitution reactions, particularly involving the selenium atom.
Common Reagents and Conditions
Oxidation: Ambient air and visible light are used as oxidants and energy sources, respectively.
Substitution: Reagents such as haloketones can be used for cyclization reactions.
Major Products
The major products formed from these reactions include various selenium-containing heterocycles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Naphtho[2,1-d]selenazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex selenium-containing heterocycles.
Biology: The compound’s unique reactivity makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Wirkmechanismus
The mechanism by which Naphtho[2,1-d]selenazol-2-amine exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s structure allows it to interact with specific enzymes and proteins, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-aminonaphtho[2,1-d]-1,3-selenazole: This compound shares a similar core structure but differs in the position and nature of substituents.
Naphtho[2,1-d]oxazoles: These compounds contain oxygen instead of selenium, leading to different reactivity and applications.
Uniqueness
Naphtho[2,1-d]selenazol-2-amine is unique due to the presence of selenium, which imparts distinct chemical properties compared to its oxygen-containing analogs.
Eigenschaften
CAS-Nummer |
118898-15-0 |
---|---|
Molekularformel |
C11H8N2Se |
Molekulargewicht |
247.17 g/mol |
IUPAC-Name |
benzo[g][1,3]benzoselenazol-2-amine |
InChI |
InChI=1S/C11H8N2Se/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H2,12,13) |
InChI-Schlüssel |
YRIVHJWDLYYTKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2[Se]C(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.